4-Bromo-3-(bromomethyl)but-2-enoic acid
Overview
Description
4-Bromo-3-(bromomethyl)but-2-enoic acid is an organic compound with the molecular formula C5H6Br2O2 It is characterized by the presence of two bromine atoms attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(bromomethyl)but-2-enoic acid typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(bromomethyl)but-2-enoic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(bromomethyl)but-2-enoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the butenoic acid moiety can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Addition Reactions: Reagents like hydrogen bromide or bromine in non-polar solvents such as chloroform or carbon tetrachloride.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of 3-(hydroxymethyl)but-2-enoic acid, 3-(aminomethyl)but-2-enoic acid, or 3-(thiomethyl)but-2-enoic acid.
Addition Reactions: Formation of 4-bromo-3-(bromomethyl)butanoic acid.
Oxidation and Reduction Reactions: Formation of 3-(bromomethyl)but-2-enoic acid or 3-(bromomethyl)but-2-en-1-ol.
Scientific Research Applications
4-Bromo-3-(bromomethyl)but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(bromomethyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The double bond in the butenoic acid moiety can also participate in electrophilic addition reactions, leading to the formation of reactive intermediates that can modify biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-butenoic acid: Lacks the additional bromomethyl group, resulting in different reactivity and applications.
4-Bromo-3-methylbut-2-enoic acid: Contains a methyl group instead of a bromomethyl group, leading to variations in chemical behavior.
3-(Bromomethyl)but-2-enoic acid:
Uniqueness
4-Bromo-3-(bromomethyl)but-2-enoic acid is unique due to the presence of two bromine atoms, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products makes it valuable for research and industrial applications.
Properties
IUPAC Name |
4-bromo-3-(bromomethyl)but-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O2/c6-2-4(3-7)1-5(8)9/h1H,2-3H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTDARCKZOIGRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(=O)O)CBr)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298897 | |
Record name | 4-bromo-3-(bromomethyl)but-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.91 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75887-43-3 | |
Record name | NSC126830 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126830 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromo-3-(bromomethyl)but-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.